Sceptrin

Descripción general

Descripción

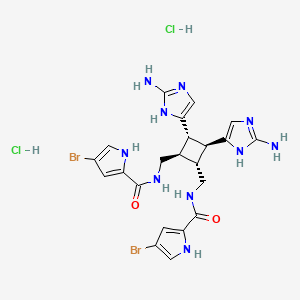

N,N’-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane core with amino-imidazole and bromo-pyrrole functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride typically involves multiple steps. The process begins with the preparation of the cyclobutane core, followed by the introduction of amino-imidazole groups and the subsequent attachment of bromo-pyrrole carboxamide moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

N,N’-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Sceptrin exhibits notable antimicrobial effects against various bacterial and fungal strains. Research indicates that it acts primarily as a bacteriostatic agent , inhibiting bacterial growth without killing the cells at lower concentrations. For instance, studies on Escherichia coli revealed that this compound prevented cell division and induced the formation of unusual spheroplasts at higher concentrations, suggesting a complex mechanism involving peptidoglycan turnover .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Escherichia coli | Bacteriostatic | Varies | Induces spheroplast formation |

| Staphylococcus aureus | Bactericidal | Varies | Effective against gram-positive bacteria |

| Candida albicans | Antifungal | Varies | Inhibits fungal growth |

Anticancer Applications

This compound has been studied for its potential in cancer therapy, particularly due to its ability to inhibit cancer cell motility. Research conducted at the Sanford-Burnham Medical Research Institute demonstrated that this compound significantly reduces the motility of various cancer cell lines, including cervical, breast, and lung cancers. This reduction in motility is crucial as it can impede metastasis, a leading cause of cancer-related mortality .

Table 2: Effects of this compound on Cancer Cell Lines

| Cancer Type | Cell Line | Effect on Motility | Toxicity Level |

|---|---|---|---|

| Cervical Cancer | HeLa | Significant inhibition | Non-toxic at effective doses |

| Breast Cancer | MDA-MB-231 | Reduced motility | Non-toxic at effective doses |

| Lung Cancer | A549 | Significant inhibition | Non-toxic at effective doses |

Potential Therapeutic Uses

Beyond its antimicrobial and anticancer properties, this compound shows promise in treating other conditions. It has been identified as a potent nonpeptidic inhibitor of somatostatin, suggesting potential applications in treating diseases like cystic fibrosis and Alzheimer's disease . Moreover, its low toxicity profile enhances its attractiveness as a lead compound for further drug development.

Case Studies

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the bacteriostatic and bactericidal effects of this compound on E. coli.

- Findings : At sub-MIC levels, this compound inhibited cell division without affecting DNA or protein synthesis but induced spheroplast formation at higher concentrations.

Case Study 2: Cancer Cell Inhibition

- Objective : To assess the effects of this compound on cell motility in cervical cancer cells.

- Findings : this compound treatment resulted in a marked decrease in motility in HeLa cells without affecting overall cell proliferation or inducing apoptosis.

Mecanismo De Acción

The mechanism of action of N,N’-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms and developing new therapies.

Comparación Con Compuestos Similares

Similar Compounds

- N,N’-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-chloro-1H-pyrrole-2-carboxamide) dihydrochloride

- N,N’-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-fluoro-1H-pyrrole-2-carboxamide) dihydrochloride

Uniqueness

The uniqueness of N,N’-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride lies in its specific combination of functional groups and stereochemistry. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

Sceptrin is a marine natural compound derived from various species of marine sponges, particularly the Agelas genus. Its unique structure and biological properties have garnered significant interest in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, focusing on its effects on cell motility, potential therapeutic applications, and underlying mechanisms.

Inhibition of Cell Motility

This compound has been shown to inhibit cell motility in several cancer cell lines, including HeLa and MDA-MB-231 cells. Research indicates that this inhibition occurs without inducing cytotoxicity, even at concentrations significantly higher than those required for maximal inhibitory effects . The mechanism appears to involve the regulation of cellular contractility, which is crucial for motility.

Mechanistic Insights

- Actin Cytoskeleton Interaction : this compound binds to monomeric actin, suggesting that it may interfere with actin polymerization and dynamics essential for cell movement .

- Impact on Signaling Pathways : The compound affects key signaling pathways involving small GTPases like Rho and its downstream effector ROCK (Rho-associated kinase), which are vital for actin stress fiber formation and contractility during migration .

Summary of Findings

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | Inhibition of motility | Interference with actin dynamics |

| Study 2 | MDA-MB-231 | Inhibition of haptotactic motility | Binding to monomeric actin |

| Study 3 | Various cancer lines | Non-cytotoxic at high doses | Regulation of Rho/ROCK pathways |

Therapeutic Potential

Given its ability to inhibit cell motility, this compound is being considered for therapeutic applications in conditions where excessive cell migration contributes to disease progression, such as cancer metastasis and chronic inflammation. Its non-toxic profile at effective concentrations makes it a promising candidate for further preclinical studies .

Case Studies

- Cancer Research : In a study examining the effects of this compound on HeLa cells, treatment resulted in reduced migration rates without affecting cell proliferation or inducing apoptosis. This indicates that this compound's mechanism is specific to motility pathways rather than general cytotoxic effects .

- Chronic Inflammation Models : Preliminary studies suggest that this compound may also modulate inflammatory responses by inhibiting the migration of immune cells to sites of inflammation, although further research is needed in this area.

Propiedades

IUPAC Name |

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Br2N10O2.2ClH/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15;;/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34);2*1H/t11-,12-,17-,18-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGZCXAQLPJJKC-WUYIMCQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Br2Cl2N10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000678 | |

| Record name | Sceptrin HCl (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79703-25-6 | |

| Record name | Sceptrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sceptrin HCl (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.